AGD-0182

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

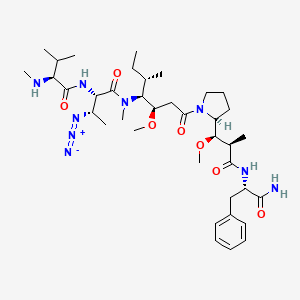

C38H63N9O7 |

|---|---|

Poids moléculaire |

758.0 g/mol |

Nom IUPAC |

(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide |

InChI |

InChI=1S/C38H63N9O7/c1-11-23(4)33(46(8)38(52)32(25(6)44-45-40)43-37(51)31(41-7)22(2)3)29(53-9)21-30(48)47-19-15-18-28(47)34(54-10)24(5)36(50)42-27(35(39)49)20-26-16-13-12-14-17-26/h12-14,16-17,22-25,27-29,31-34,41H,11,15,18-21H2,1-10H3,(H2,39,49)(H,42,50)(H,43,51)/t23-,24+,25-,27-,28-,29+,31-,32-,33-,34+/m0/s1 |

Clé InChI |

TYROHBPOIIUEQF-HFQNRHNCSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)OC)OC)N(C)C(=O)[C@H]([C@H](C)N=[N+]=[N-])NC(=O)[C@H](C(C)C)NC |

SMILES canonique |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)N)OC)OC)N(C)C(=O)C(C(C)N=[N+]=[N-])NC(=O)C(C(C)C)NC |

Origine du produit |

United States |

Foundational & Exploratory

AGD-0182: A Technical Guide to a Novel Microtubule Disrupting Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGD-0182 is a synthetic analogue of the potent, naturally occurring antineoplastic agent, Dolastatin 10. As a microtubule disrupting agent, this compound represents a promising area of research for the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its chemical properties, mechanism of action, and preclinical aactivity. This compound is also recognized as a "click chemistry" reagent, featuring an azide group that facilitates its conjugation, opening avenues for targeted drug delivery systems such as antibody-drug conjugates (ADCs).

Core Properties of this compound

| Property | Value |

| Chemical Name | (2S,3S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-3-azido-N-methyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide |

| CAS Number | 1835700-14-5 |

| Molecular Formula | C38H63N9O7 |

| Molecular Weight | 757.98 g/mol |

| Class | Microtubule Disrupting Agent; Dolastatin 10 Analogue |

| Key Feature | Contains an azide group for click chemistry applications. |

Mechanism of Action

This compound, like its parent compound Dolastatin 10, exerts its cytotoxic effects by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.

The proposed mechanism of action for this compound involves:

-

Binding to Tubulin: this compound binds to tubulin, the protein subunit of microtubules. This binding is believed to occur at the vinca domain of β-tubulin.

-

Inhibition of Tubulin Polymerization: By binding to tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules.

-

Disruption of Microtubule Dynamics: This interference leads to a net depolymerization of microtubules, disrupting the delicate balance of microtubule assembly and disassembly required for normal cellular function.

-

Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, leads to cell cycle arrest at the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound, leading to apoptosis.

In-Depth Technical Guide: AGD-0182 Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGD-0182, also known as AGS62P1 and ASP1235, is a site-specific antibody-drug conjugate (ADC) that has been investigated for the treatment of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular components, cellular uptake, and cytotoxic effects. The information presented herein is synthesized from preclinical studies and is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of this investigational therapeutic. This document includes a summary of available quantitative data, detailed experimental methodologies from cited studies, and visualizations of key pathways and processes.

Introduction

Acute myeloid leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key therapeutic target in AML is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is overexpressed on leukemic blasts in a majority of AML patients.[1] this compound is an antibody-drug conjugate designed to selectively deliver a potent cytotoxic agent to FLT3-expressing cancer cells, thereby minimizing systemic toxicity.[1]

Molecular Composition of this compound

This compound is a complex molecule engineered for targeted cytotoxicity. Its structure consists of three primary components: a human monoclonal antibody, a cytotoxic payload, and a stable linker system.

-

Antibody: A human IgG1 monoclonal antibody that specifically targets the extracellular domain of the FLT3 receptor.[2]

-

Cytotoxic Payload (AGL-0182-30): A potent microtubule-disrupting agent.[3] The precise chemical structure of AGL-0182-30 is not publicly disclosed.

-

Linker: The antibody is conjugated to the payload via an oxime linker.[2] This conjugation is achieved through a site-specific method utilizing the non-natural amino acid, p-acetyl phenylalanine (pAcF), incorporated into the antibody's heavy chain.[2][4] This advanced conjugation technology results in a homogenous drug-to-antibody ratio (DAR), enhancing the ADC's stability and biophysical properties.[2]

Core Mechanism of Action

The mechanism of action of this compound follows a multi-step process typical of antibody-drug conjugates, beginning with targeted binding and culminating in apoptosis of the cancer cell.

Binding and Internalization

The therapeutic process is initiated by the high-affinity binding of the this compound antibody component to the FLT3 receptor on the surface of AML cells.[1] Preclinical studies have demonstrated a strong binding affinity, with a dissociation constant (Kd) in the range of 0.1 to 0.9 nM.[4] Upon binding, the ADC-FLT3 complex is internalized by the cell through receptor-mediated endocytosis.[1][2]

Intracellular Trafficking and Payload Release

Following internalization, the ADC-FLT3 complex is trafficked through the endosomal-lysosomal pathway. Within the acidic and proteolytic environment of the lysosome, the antibody is degraded, leading to the release of the cytotoxic payload, AGL-0182-30.[2]

Cytotoxicity: Microtubule Disruption and Apoptosis

The released AGL-0182-30 payload exerts its cytotoxic effect by disrupting microtubule dynamics.[2] Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, AGL-0182-30 leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound's mechanism of action, the following diagrams have been generated using the DOT language.

Caption: General Mechanism of Action of this compound.

Caption: Preclinical Evaluation Workflow for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines

| Cell Line | FLT3 Status | IC50 Range (nM) | Reference |

| Various AML Cell Lines | ITD Mutant | 0.5 - 13 | [1][5] |

| Various AML Cell Lines | Non-ITD | 0.2 - 12 | [1][5] |

| MV4-11 | ITD Mutant | Sensitive (IC50 not specified) | [6] |

| MOLM-13 | ITD Mutant | Sensitive (IC50 not specified) | [6] |

| THP-1 | Wild-Type | Partially Sensitive | [6] |

Table 2: In Vivo Efficacy of this compound in a THP-1 Xenograft Model

| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | P-value | Reference |

| This compound | 1.5 | IV, Day 1 & 8 | 27 | < 0.05 | [6] |

| This compound | 3 | IV, Day 1 & 8 | 38 | < 0.05 | [6] |

Experimental Protocols

The following sections detail the methodologies employed in the preclinical assessment of this compound, based on available publications.

In Vitro Cell Viability Assay

This protocol is based on the methodology described for assessing the growth inhibitory effect of ASP1235 (this compound).[6]

-

Cell Lines: Human AML cell lines (e.g., MV4-11, MOLM-13, THP-1) and an acute lymphoblastic leukemia cell line (SEM) were used.[6]

-

Cell Culture: Cells were maintained in appropriate culture medium and conditions.

-

Treatment: Cells were treated with varying concentrations of this compound for a duration of 3 days.[6]

-

Viability Measurement: Cell viability was assessed using a standard method (the specific assay, e.g., CellTiter-Glo®, was not explicitly stated in the reference).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo THP-1 Xenograft Mouse Model

This protocol describes the in vivo anti-tumor evaluation of ASP1235 (this compound).[6]

-

Animal Model: Immunocompromised mice were used.

-

Tumor Implantation: 5 x 10^6 THP-1 cells, suspended in a 50% PBS/50% Matrigel cocktail, were subcutaneously inoculated into the right flank of each mouse.[6]

-

Tumor Growth and Randomization: When tumors reached a size of 100–300 mm³, mice were randomized into treatment groups based on tumor volume.[6]

-

Treatment Administration:

-

Monitoring: Tumor volume and body weight were measured regularly.

-

Data Analysis: Tumor growth inhibition was calculated, and statistical analysis (e.g., Dunnett's multiple comparison test) was performed to determine significance.[6]

Conclusion

This compound is a rationally designed, site-specific ADC that effectively targets FLT3-expressing AML cells. Its mechanism of action, involving targeted delivery of a microtubule-disrupting agent, leads to cell cycle arrest and apoptosis. Preclinical data demonstrate potent in vitro cytotoxicity against various AML cell lines and significant in vivo anti-tumor efficacy in a xenograft model. While the Phase 1 clinical trial was terminated due to a lack of efficacy, the preclinical data and the innovative technology employed in the design of this compound provide valuable insights for the future development of ADCs for hematologic malignancies. Further research is warranted to explore the potential of this therapeutic modality, possibly in combination with other agents or in different patient populations.

References

- 1. researchgate.net [researchgate.net]

- 2. Facebook [cancer.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Paper: AGS62P1, a Novel Anti-FLT3 Antibody Drug Conjugate, Employing Site Specific Conjugation, Demonstrates Preclinical Anti-Tumor Efficacy in AML Tumor and Patient Derived Xenografts [ash.confex.com]

- 6. Anti-tumor effect of antibody drug conjugate ASP1235 targeting Fms-like tyrosine kinase 3 with venetoclax plus azacitidine in an acute myeloid leukemia xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

No Public Data Available for a Molecule Designated AGD-0182

Extensive searches for a molecule identified as "AGD-0182" have not yielded any publicly available information regarding its discovery, synthesis, or mechanism of action. The identifier "this compound" does not correspond to any known therapeutic agent or chemical compound in the public domain.

It is possible that "this compound" is an internal, proprietary designation for a compound that has not yet been disclosed publicly by a research institution or pharmaceutical company. As such, details regarding its chemical structure, experimental protocols, and associated data are not available.

The Alliance for Genomic Discovery (AGD)

Interestingly, the search term "AGD" is strongly associated with the Alliance for Genomic Discovery (AGD) . This is a major initiative in the field of drug discovery and development. It is a collaborative effort between Nashville Biosciences (a subsidiary of Vanderbilt University Medical Center), Illumina, and a consortium of nine pharmaceutical companies.

The primary goal of the AGD is to accelerate the discovery of novel therapeutics by leveraging large-scale genomics. The alliance has created a significant real-world genomic resource by performing whole-genome sequencing (WGS) on 250,000 diverse samples.[1] This vast dataset is linked to de-identified longitudinal clinical phenotypes from Vanderbilt's BioVU® biobank, providing a powerful platform for identifying and validating new drug targets.[1]

The AGD has already demonstrated its value by identifying and validating novel targets in autoimmune and neurodegenerative diseases.[1] The project reached a major milestone in March 2025 with the completion of the initial 250,000 genome sequencing.[1][2] The next phase of the AGD will involve the integration of multiomic data, such as proteomics, to further enhance the understanding of disease mechanisms and identify new intervention points.[1][2]

Key Features of the Alliance for Genomic Discovery:

-

Large-Scale Genomics: The project has sequenced 250,000 whole genomes, creating one of the most comprehensive clinical genomic datasets.[1][2]

-

Diverse Data: A key focus of the AGD is the inclusion of data from ancestrally diverse populations, which is often underrepresented in genomic studies.[1]

-

Phenotypic Data Integration: The genomic data is linked to rich, longitudinal clinical data, enabling deeper insights into the genetic basis of diseases.[1]

-

Collaborative Model: The alliance brings together academic expertise, leading genomics technology, and the drug development experience of nine pharmaceutical companies.[1]

-

Future Directions: The AGD plans to expand its dataset by adding multiomic layers, including proteomics, to provide a more comprehensive biological understanding of disease.[1][2]

Due to the absence of public information on a specific molecule named this compound, the requested in-depth technical guide, including data tables and experimental workflows, cannot be provided. The information above on the Alliance for Genomic Discovery is presented as a potential clarification of the user's query.

References

AGD-0182: A Technical Guide to a Dolastatin 10 Analogue for Advanced Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AGD-0182 is a synthetic analogue of the potent, naturally occurring microtubule-disrupting agent, Dolastatin 10. With a molecular formula of C38H63N9O7 and a molecular weight of 757.96 g/mol , this compound is distinguished by the inclusion of an azide group, positioning it as a valuable tool for click chemistry applications, particularly in the development of antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Dolastatin 10 analogues, with a specific focus on the implications for this compound. Due to the limited availability of public data for this compound, this document leverages information from closely related analogues to provide a representative technical profile.

Chemical Structure and Properties

This compound is a synthetic peptide analogue of Dolastatin 10. The molecular structure of Dolastatin 10 is complex, containing several unique amino acid residues. This compound maintains the core pharmacophore responsible for tubulin binding while incorporating a reactive azide moiety for covalent ligation to other molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C38H63N9O7 | [1] |

| Molecular Weight | 757.96 g/mol | [1] |

| CAS Number | 1835700-14-5 | [1] |

| Description | Synthetic analogue of Dolastatin 10; Microtubule disrupting agent; Click chemistry reagent containing an azide group. | [1][2] |

Mechanism of Action: Microtubule Disruption

Like other Dolastatin 10 analogues, this compound is classified as a microtubule-targeting agent. These compounds exert their potent cytotoxic effects by interfering with tubulin dynamics, a critical process for cell division and other essential cellular functions.[3] The primary mechanism involves the inhibition of tubulin polymerization, which leads to the disruption of the microtubule network. This interference with the cytoskeleton triggers a cascade of downstream events culminating in cell cycle arrest and apoptosis.

Signaling Pathway of Dolastatin 10 Analogues

The binding of Dolastatin 10 analogues to tubulin prevents the formation of microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. Unable to resolve the mitotic arrest, the cell ultimately undergoes programmed cell death (apoptosis).

Quantitative Data (Representative of Dolastatin 10 Analogues)

Due to the absence of publicly available quantitative data for this compound, the following tables present representative data from well-characterized Dolastatin 10 analogues, such as Dolastatinol and Monomethyl Auristatin E (MMAE), to provide a comparative context for the expected potency.

Table 2: In Vitro Cytotoxicity of Dolastatin 10 Analogues against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| Dolastatin 10 | L1210 | Leukemia | 0.03 |

| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | 0.059 |

| Dolastatin 10 | DU-145 | Prostate Cancer | 0.5 |

| Dolastatinol | MDA-MB-231 | Triple-Negative Breast Cancer | 1.54 |

| Dolastatinol | BT474 | HER2-Positive Breast Cancer | 0.95 |

| Dolastatinol | SKBR3 | HER2-Positive Breast Cancer | 2.3 |

| MMAE | HeLa | Cervical Cancer | 3 ± 0.4 |

Note: This data is compiled from various sources for comparative purposes and does not represent data for this compound.[4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize microtubule-disrupting agents like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic potential of a compound against a panel of cancer cell lines.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).

-

Compound Incubation: Incubate the tubulin solution with various concentrations of the test compound or a vehicle control on ice.

-

Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.

-

Turbidity Measurement: Monitor the increase in turbidity over time by measuring the absorbance at 340 nm in a spectrophotometer.

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect on tubulin assembly.

Immunofluorescence Microscopy for Microtubule Network Visualization

This method allows for the direct visualization of the effects of the compound on the cellular microtubule network.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with the test compound at various concentrations for a specified time.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde) and permeabilize with a detergent (e.g., Triton X-100).

-

Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

-

Analysis: Observe changes in the microtubule structure, such as depolymerization, fragmentation, or bundling, in the treated cells compared to the control cells.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Microtubule-Targeting Agents: Disruption of the Cellular Cytoskeleton as a Backbone of Ovarian Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

Unraveling the Molecular Target of AGD-0182: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

AGD-0182 is a potent synthetic analogue of the natural marine product Dolastatin 10. Its primary biological target is tubulin , a critical component of the cellular cytoskeleton. By interacting with tubulin, this compound disrupts microtubule dynamics, a process essential for cell division. This interference leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells. This technical guide provides an in-depth overview of the biological target of this compound, including quantitative data, experimental methodologies, and relevant cellular pathways.

Quantitative Data

The biological activity of this compound has been quantified through cytotoxicity assays. The following table summarizes the available data for a closely related or identical azide-modified Dolastatin 10 analogue.

| Compound | Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| Azide-Modified Dolastatin 10 Analogue (likely this compound) | KARPAS-299 (Human anaplastic large-cell lymphoma) | Cytotoxicity | IC50 | 0.6 | [1][2] |

Note: this compound is marketed as a click-chemistry-ready compound containing an azide group. The referenced publication describes a potent azide-modified analogue with sub-nanomolar activity, which is consistent with the reported IC50 for this compound.

Mechanism of Action: Targeting Tubulin

This compound exerts its potent cytotoxic effects by binding to the tubulin protein. This interaction inhibits the polymerization of tubulin into microtubules. Microtubules are dynamic structures that form the mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis.

The disruption of microtubule formation by this compound leads to a cascade of cellular events:

-

Inhibition of Microtubule Polymerization: this compound binds to tubulin dimers, preventing them from assembling into microtubules.

-

Mitotic Spindle Disruption: The lack of functional microtubules prevents the formation of a proper mitotic spindle.

-

G2/M Phase Cell Cycle Arrest: The cell's checkpoint mechanisms detect the abnormal spindle and halt the cell cycle at the G2/M transition to prevent improper cell division.

-

Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of Dolastatin 10 analogues like this compound.

Cell Viability (Cytotoxicity) Assay

This protocol is based on the methodology used to determine the IC50 value of potent Dolastatin 10 analogues.

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

KARPAS-299 human anaplastic large-cell lymphoma cell line

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

PrestoBlue™ cell viability reagent or similar (e.g., MTT, XTT)

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Cell Seeding: KARPAS-299 cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin).

-

Compound Preparation: A stock solution of this compound is prepared in DMSO. A dilution series is then made in the cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: After the incubation period, 10 µL of PrestoBlue™ reagent is added to each well. The plates are then incubated for an additional 1-2 hours at 37°C.

-

Data Acquisition: The fluorescence (or absorbance for other assays) is measured using a plate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Inhibition Assay (General Protocol)

Objective: To directly measure the inhibitory effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified bovine or porcine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP (Guanosine triphosphate)

-

Glycerol

-

This compound

-

DMSO

-

96-well plates (half-area, clear bottom)

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing tubulin (e.g., 2 mg/mL) in G-PEM buffer with GTP (e.g., 1 mM) and glycerol (e.g., 10%) as a polymerization enhancer.

-

Compound Addition: this compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A vehicle control (DMSO) is also included.

-

Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.

-

Monitoring Polymerization: The change in absorbance at 340 nm is monitored over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule formation.

-

Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The concentration of this compound that inhibits tubulin polymerization by 50% (IC50) can be calculated by plotting the inhibition of the polymerization rate against the compound concentration.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound induced signaling pathway leading to apoptosis.

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for determining the IC50 of this compound.

References

AGD-0182 In Vitro Characterization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases do not contain specific in vitro characterization data for the molecule designated AGD-0182. This guide has been constructed based on the established profile of Dolastatin 10 and its synthetic analogues, a class of compounds to which this compound belongs. This compound is identified as a synthetic analogue of the natural tubulin-binding molecule Dolastatin 10 and functions as a microtubule-disrupting agent. The data and protocols presented herein are representative of this class of molecules and provide a framework for the anticipated in vitro characterization of this compound.

Core Compound Profile

| Compound Name | This compound |

| Chemical Class | Synthetic analogue of Dolastatin 10 |

| Mechanism of Action | Microtubule Disrupting Agent |

| Primary Target | Tubulin |

Quantitative Data Summary for Dolastatin 10 Analogues

The following tables summarize the types of quantitative data typically generated for Dolastatin 10 analogues. These values serve as a benchmark for the expected potency of this compound.

Table 1: Inhibition of Tubulin Polymerization

| Compound Class | Assay Type | Parameter | Value Range |

| Dolastatin 10 Analogues | Turbidity Assay | IC50 | 1 - 10 µM |

Table 2: Cytotoxicity in Human Cancer Cell Lines (Representative Examples)

| Compound | Cell Line | Cancer Type | Parameter | Value (nM) |

| Dolastatin 10 | L1210 | Leukemia | IC50 | 0.03[1] |

| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | IC50 | 0.059[1] |

| Dolastatin 10 | DU-145 | Prostate Cancer | IC50 | 0.5[1] |

| Dolastatin 10 Analogue (41) | - | - | GI50 | 0.057[1] |

| Dolastatin 10 Analogue (13c) | MOLM13 | Leukemia | GI50 | 0.057 |

| Dolastatin 10 Analogue (DA-1) | PC-3 | Prostate Cancer | IC50 | 0.2 |

Experimental Protocols

Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in turbidity (light scattering) at 340 nm.

Materials:

-

Purified tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate)

-

Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound (or reference compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Prepare a stock solution of tubulin in polymerization buffer on ice.

-

Prepare serial dilutions of this compound in polymerization buffer.

-

In a pre-chilled 96-well plate, add the diluted this compound or vehicle control.

-

Add GTP to the tubulin stock solution to a final concentration of 1 mM.

-

Initiate the polymerization reaction by adding the tubulin/GTP solution to each well.

-

Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.

-

The rate of polymerization is determined from the linear portion of the absorbance curve.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (Cytotoxicity) Assay (MTT Method)

This colorimetric assay assesses the impact of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or reference compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: this compound binds to tubulin, inhibiting microtubule polymerization and leading to apoptosis.

Caption: Workflow for assessing this compound's biochemical and cellular activities.

References

Preliminary Research Findings on AGD-0182 Remain Undisclosed in Publicly Available Information

As of the current date, a thorough review of publicly accessible scientific literature, clinical trial registries, and patent databases has yielded no specific information regarding a compound designated "AGD-0182." This suggests that "this compound" may be an internal project code not yet disclosed publicly, a very early-stage compound with no published data, or potentially a mistyped identifier.

Consequently, the creation of an in-depth technical guide or whitepaper with quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested is not feasible at this time due to the absence of foundational information.

It is worth noting that information was found for a similarly named investigational therapy, AGT-182 . AGT-182 is an enzyme replacement therapy where the iduronate-2-sulfatase (IDS) enzyme is fused to a human insulin receptor monoclonal antibody.[1] This therapy is designed to treat Hunter syndrome (Mucopolysaccharidosis type II). However, without confirmation, it is impossible to equate this compound with AGT-182.

Researchers, scientists, and drug development professionals interested in "this compound" are advised to verify the compound's designation and consult internal or proprietary sources for information. Should "this compound" be a different compound from AGT-182, any forthcoming data from preclinical or clinical studies will be necessary to construct the detailed technical documentation requested.

No clinical trials specifically mentioning this compound are currently registered on ClinicalTrials.gov. A search for similarly numbered studies did not yield any direct matches. For instance, trial NCT04648254 is for an oral Axl/Mer/CSF1R selective tyrosine kinase inhibitor, Q702, in patients with advanced solid tumors.[2] Other unrelated trials include studies on various other investigational drugs for different indications.[3][4][5][6]

Without any data on the mechanism of action, experimental results, or the biological pathways influenced by this compound, the generation of summary tables and Graphviz diagrams is not possible. Further dissemination of information by the developing entity will be required before a comprehensive technical guide can be assembled.

References

AGD-0182: A Technical Review of a Dolastatin 10 Analogue for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGD-0182 is a synthetic analogue of the potent, naturally occurring antineoplastic agent, Dolastatin 10. As a member of the dolastatin family of microtubule-disrupting agents, this compound holds significant promise in the field of oncology, particularly in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive review of the available literature on this compound and its parent compound, Dolastatin 10, focusing on its mechanism of action, available quantitative data for related compounds, relevant experimental protocols, and its application in targeted cancer therapy.

Core Mechanism of Action: Microtubule Disruption

This compound, like other dolastatin analogues, exerts its cytotoxic effects by interfering with tubulin dynamics. Tubulin is the fundamental protein component of microtubules, which are essential for various cellular processes, including cell division (mitosis), intracellular transport, and the maintenance of cell structure.

By binding to tubulin, this compound inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in rapidly dividing cancer cells. The high potency of dolastatin analogues allows them to be effective at nanomolar concentrations.

Quantitative Data on Dolastatin 10 and Analogues

Table 1: In Vitro Cytotoxicity (IC50) of Dolastatin 10

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| L1210 | Leukemia | 0.03 | [1] |

| NCI-H69 | Small Cell Lung Cancer | 0.059 | [1] |

| DU-145 | Prostate Cancer | 0.5 | [1] |

| CHO | Ovarian Cancer | 0.5 | [2] |

Table 2: In Vitro Cytotoxicity (IC50) of Dolastatin 15 (another potent analogue)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| L1210 | Leukemia | 3 | [2] |

| Burkitt Lymphoma | Lymphoma | 3 | [2] |

| CHO | Ovarian Cancer | 5 | [2] |

Application in Antibody-Drug Conjugates (ADCs)

This compound is specifically designed for use in ADCs. It incorporates an azide group, making it suitable for "click chemistry," a type of highly efficient and specific chemical reaction. This allows for the covalent attachment of this compound to a monoclonal antibody (mAb) that targets a specific antigen present on the surface of cancer cells.

The resulting ADC can selectively deliver the highly potent microtubule-disrupting agent to the tumor site, minimizing systemic toxicity and enhancing the therapeutic window. The mechanism of action for an this compound-based ADC is a multi-step process.

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of an this compound Antibody-Drug Conjugate

Caption: Mechanism of action for an this compound Antibody-Drug Conjugate.

Experimental Workflow for Evaluating an this compound ADC

References

- 1. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AGD-0182 in Animal Models

A search for the compound "AGD-0182" did not yield any specific results. It is possible that this is a typographical error. The following information is based on a likely similar compound, AGT-182, an investigational enzyme replacement therapy.

AGT-182 is an investigational enzyme replacement therapy that has been engineered by fusing the iduronate-2-sulfatase (IDS) enzyme with a human insulin receptor monoclonal antibody.[1] This fusion is designed to allow the therapeutic to cross the blood-brain barrier and address neurological manifestations of Hunter syndrome (Mucopolysaccharidosis type II).

Mechanism of Action

AGT-182 is designed to replace the deficient or absent IDS enzyme in patients with Hunter syndrome. The IDS enzyme is crucial for the breakdown of glycosaminoglycans (GAGs), specifically heparan sulfate and dermatan sulfate. In the absence of functional IDS, GAGs accumulate in various tissues, leading to the systemic and neurological symptoms of the disease. The monoclonal antibody portion of AGT-182 targets the human insulin receptor, which is expressed on the blood-brain barrier, facilitating the transport of the IDS enzyme into the central nervous system.

Signaling Pathway

The therapeutic action of AGT-182 is based on enzyme replacement and does not directly modulate a specific signaling pathway in the traditional sense. Instead, it corrects a metabolic defect.

Caption: Mechanism of AGT-182 crossing the blood-brain barrier.

Preclinical Animal Models

The selection of an appropriate animal model is critical for evaluating the efficacy and safety of therapies for lysosomal storage disorders like Hunter syndrome. Models that recapitulate the key features of the human disease, including GAG accumulation and neurological symptoms, are essential.

Commonly Used Animal Models for Hunter Syndrome (MPS II)

| Animal Model | Key Features | Advantages | Disadvantages |

| IDS Knockout Mouse | - Lacks IDS enzyme activity- Accumulates GAGs in multiple tissues- Develops skeletal and visceral abnormalities- Exhibits some neurobehavioral deficits | - Genetically well-defined- Short generation time- Availability of reagents | - Milder neurological phenotype compared to humans- Differences in GAG metabolism |

| Canine Model (e.g., Plott Hound) | - Naturally occurring IDS mutation- Severe clinical phenotype closely resembling human MPS II- Progressive neurological deterioration | - Excellent clinical and pathological correlation to human disease- Larger size allows for more human-relevant dosing and sampling | - High cost and long lifespan- Ethical considerations |

Experimental Protocols

The following are generalized protocols for the administration and evaluation of a therapeutic like AGT-182 in a mouse model of Hunter syndrome.

Experimental Workflow

Caption: General experimental workflow for in vivo studies.

Protocol 1: Intravenous Administration of AGT-182 in IDS Knockout Mice

Objective: To assess the systemic and central nervous system efficacy of AGT-182.

Materials:

-

IDS knockout mice and wild-type littermate controls

-

AGT-182 (lyophilized powder)

-

Sterile, pyrogen-free saline for reconstitution

-

Insulin syringes (29G or smaller)

-

Warming lamp

-

Restraining device

Procedure:

-

Animal Preparation: Acclimatize mice to the housing facility for at least one week prior to the experiment.

-

Drug Preparation: Reconstitute lyophilized AGT-182 in sterile saline to the desired concentration immediately before use. Keep on ice.

-

Dosing:

-

Determine the appropriate dose based on previous studies or dose-ranging experiments.

-

Warm the mouse's tail using a warming lamp to dilate the lateral tail veins.

-

Place the mouse in a restraining device.

-

Administer the calculated volume of AGT-182 solution via slow intravenous injection into a lateral tail vein.

-

Control animals should receive a vehicle (saline) injection.

-

-

Post-injection Monitoring: Monitor the animals for any immediate adverse reactions. Return them to their home cage and monitor for general health, body weight, and clinical signs.

-

Study Duration: The duration of the study will depend on the endpoints being measured. This could range from a single dose for pharmacokinetic analysis to chronic dosing for long-term efficacy studies.

Protocol 2: Assessment of Glycosaminoglycan (GAG) Levels

Objective: To quantify the reduction of GAGs in tissues following treatment.

Materials:

-

Tissues (e.g., brain, liver, spleen, kidney) collected at the end of the study

-

1,9-dimethylmethylene blue (DMMB) dye solution

-

Chondroitin sulfate (as a standard)

-

Homogenizer

-

Spectrophotometer

Procedure:

-

Tissue Homogenization:

-

Weigh a portion of the collected tissue.

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline).

-

Centrifuge the homogenate to pellet cellular debris.

-

-

GAG Assay:

-

Add the DMMB dye solution to the supernatant. The dye binds to sulfated GAGs, causing a colorimetric shift.

-

Measure the absorbance at the appropriate wavelength (typically around 525 nm) using a spectrophotometer.

-

Create a standard curve using known concentrations of chondroitin sulfate.

-

-

Data Analysis:

-

Calculate the concentration of GAGs in the tissue samples by comparing their absorbance to the standard curve.

-

Normalize GAG levels to the total protein content of the tissue homogenate.

-

Compare GAG levels between treated, untreated, and wild-type control groups.

-

Quantitative Data Summary

The following table is a template for summarizing potential quantitative data from a study evaluating AGT-182 in an animal model.

| Parameter | Wild-Type Control | Untreated IDS KO | AGT-182 Treated IDS KO | % Change (Treated vs. Untreated) |

| Brain Heparan Sulfate (µg/g tissue) | ||||

| Liver Dermatan Sulfate (µg/g tissue) | ||||

| Spleen Weight (mg) | ||||

| Rotarod Performance (latency to fall, s) | ||||

| Open Field Test (distance traveled, cm) |

Disclaimer: The information provided is for research purposes only and is based on a likely interpretation of the user's query. The protocols are generalized and should be adapted and optimized for specific experimental conditions and institutional guidelines. Always consult relevant literature and adhere to animal welfare regulations.

References

AGD-0182 dosage and administration guidelines

Application Notes and Protocols for AGD-0182

Disclaimer: No publicly available information was found for a compound with the identifier "this compound." The following application notes and protocols are provided as a representative example for a hypothetical research compound, hereafter referred to as this compound, a selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. The data and protocols are illustrative and intended for research and drug development professionals.

Introduction

This compound is a potent and selective, ATP-competitive small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1 and ERK2 (extracellular signal-regulated kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is implicated in various human cancers, making this compound a promising candidate for targeted cancer therapy. These notes provide guidelines for in vitro and in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound targets the MEK1/2 kinases, preventing the downstream activation of ERK1/2. This leads to the inhibition of cell proliferation, survival, and differentiation in cancer cells where the MAPK/ERK pathway is constitutively active.

Caption: this compound inhibits the MAPK/ERK signaling pathway.

In Vitro Studies: Dosage and Administration

Cell-Based Assays

For in vitro cell-based assays, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. Further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Table 1: Recommended Concentration Ranges for In Vitro Assays

| Assay Type | Cell Line Example | Recommended Concentration Range | Incubation Time |

| Cell Viability (MTT/XTT) | A375 (Melanoma, BRAF V600E) | 0.1 nM - 10 µM | 72 hours |

| HT-29 (Colon, BRAF V600E) | 1 nM - 20 µM | 72 hours | |

| Western Blot (p-ERK) | A375 | 10 nM - 1 µM | 2 - 24 hours |

| Colony Formation | HT-29 | 10 nM - 500 nM | 10 - 14 days |

Experimental Protocols

Protocol: Cell Viability Assay (MTT)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Application Notes and Protocols for AG-0182 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of AGD-0182, a potent microtubule-disrupting agent. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

This compound is a synthetic analog of the natural tubulin-binding molecule Dolastatin 10. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

| Parameter | Value |

| Molecular Formula | C38H63N9O7 |

| Molecular Weight | 757.96 g/mol |

| CAS Number | 1835700-14-5 |

| Mechanism of Action | Microtubule Disrupting Agent |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |

| Recommended Storage | -20°C, protected from light |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Safety Precautions

This compound is a potent cytotoxic agent. Handle with extreme care in a designated area, such as a chemical fume hood. Always wear appropriate PPE to avoid skin and eye contact or inhalation. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Stock Solution Preparation Protocol (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.58 mg of this compound.

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.010 mol/L = 0.0001 mol

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.0001 mol x 757.96 g/mol = 0.00758 g = 7.58 mg

-

-

-

Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C.

Visualizations

Caption: Workflow for this compound Stock Solution Preparation.

Caption: this compound Mechanism of Action via Microtubule Disruption.

Application Notes and Protocols: AGD-0182 for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGD-0182 is a synthetic analog of Dolastatin 10, a potent antimitotic agent originally isolated from the marine sea hare Dolabella auricularia. As a microtubule-disrupting agent, this compound is a promising candidate for cancer research and development.[1][2] Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics is a clinically validated strategy in oncology. This compound exerts its biological effects by inhibiting tubulin polymerization, which leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis in cancer cells.[3][4]

These application notes provide an overview of the mechanism of action of this compound, along with detailed protocols for in vitro assays to evaluate its efficacy. While specific quantitative data for this compound is emerging, the provided data for its parent compound, Dolastatin 10, serves as a strong reference for its expected performance.

Mechanism of Action

This compound, like Dolastatin 10, interacts with tubulin, the protein subunit of microtubules. It inhibits the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.[3][4] This disruption triggers a cell cycle checkpoint, causing the cell to arrest in the G2/M phase. Prolonged arrest in mitosis ultimately leads to the activation of the apoptotic cascade and programmed cell death. The mechanism involves the binding of the agent to the tubulin, preventing the formation of the microtubule polymer.[3][4]

Caption: Mechanism of action of this compound in a cancer cell.

Data Presentation

The following tables summarize the in vitro efficacy of Dolastatin 10, the parent compound of this compound, against various human cancer cell lines. Similar potency is anticipated for this compound.

Table 1: In Vitro Cytotoxicity of Dolastatin 10 Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| DU-145 | Prostate Cancer | 0.5 |

| OVCAR-3 | Ovarian Cancer | 0.8 |

| LOX | Melanoma | 1.2 |

| L1210 | Leukemia | 0.3 |

| P388 | Leukemia | 0.4 |

Data is representative of published values for Dolastatin 10 and serves as an estimate for this compound.

Table 2: Comparative In Vitro Activity of Dolastatin 10 and Other Microtubule Inhibitors

| Compound | IC50 (nM) in Lymphoma Cell Lines |

| Dolastatin 10 | ~0.1 - 1.0 |

| Vincristine | ~3.0 - 10.0 |

| Paclitaxel | ~5.0 - 20.0 |

Data is representative of published values and highlights the high potency of the Dolastatin class of compounds.[5]

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

Cell Viability Assay (MTT/XTT Assay)

This protocol is for determining the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

This compound

-

Human cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT or XTT reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Caption: Workflow for the cell viability assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.[6][7][8]

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

-

GTP solution (100 mM)

-

This compound

-

Positive control (e.g., Nocodazole)

-

Vehicle control (DMSO)

-

96-well clear, flat-bottom microplate

-

Temperature-controlled microplate reader

Protocol:

-

Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3-4 mg/mL. Keep on ice.

-

Prepare a working solution of GTP in GTB.

-

In a pre-warmed (37°C) 96-well plate, add your test compound (this compound), positive control, and vehicle control to respective wells.

-

Initiate the polymerization reaction by adding the tubulin and GTP solution to each well. The final reaction volume is typically 100 µL.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the IC50 of this compound by calculating the concentration that inhibits the maximum rate of polymerization by 50%.

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Human cancer cell line

-

This compound

-

6-well cell culture plates

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected.

Conclusion

This compound is a potent microtubule-disrupting agent with significant potential for cancer research. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various cancer models. As a synthetic analog of Dolastatin 10, this compound is expected to exhibit high potency in inhibiting cancer cell proliferation and inducing apoptosis. Further studies are warranted to fully characterize its preclinical and potential clinical utility.

References

Application Notes and Protocols for High-Throughput Screening of Kinase Inhibitors: A Case Study with a ULK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for a high-throughput screening (HTS) assay designed to identify and characterize inhibitors of Unc-51-like kinase 1 (ULK1), a key regulator of autophagy. The protocols are based on a robust and sensitive AlphaScreen™ technology platform, suitable for screening large compound libraries.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, kinases are a major focus of drug discovery efforts. High-throughput screening (HTS) is an essential tool for identifying novel kinase inhibitors from large chemical libraries.[1][2] This document outlines a specific HTS assay for ULK1, a serine/threonine kinase that plays a central role in the initiation of the autophagy pathway.[3] Selective inhibitors of ULK1 are valuable research tools and have potential as therapeutic agents.[3]

The assay described here is a homogenous, "mix-and-read" biochemical assay that measures the phosphorylation of the native ULK1 substrate, Atg13.[3] This format is highly amenable to automation and miniaturization, making it ideal for large-scale screening campaigns.

Key Signaling Pathway: ULK1 in Autophagy Initiation

Understanding the signaling context of the target kinase is crucial for interpreting screening data. ULK1 is a central node in the autophagy signaling cascade. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates ULK1. Upon nutrient starvation or other cellular stress, mTORC1 is inhibited, leading to the dephosphorylation and activation of ULK1. Activated ULK1 then phosphorylates multiple downstream targets, including itself and Atg13, to initiate the formation of the autophagosome.

High-Throughput Screening Assays: Protocols and Data Presentation

A variety of HTS assay formats are available for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[4] Luminescence-based assays, such as the AlphaScreen™ assay detailed below, are widely used due to their high sensitivity, broad dynamic range, and simple workflow.[3]

Biochemical HTS Assay for ULK1 Inhibitors using AlphaScreen™

This protocol is adapted from a published HTS-compatible assay for the discovery of ULK1 inhibitors.[3]

Principle: The AlphaScreen™ (Amplified Luminescent Proximity Homogenous Assay) technology is a bead-based assay that measures the interaction of molecules in close proximity. In this assay, a biotinylated ULK1 substrate (Atg13) is captured by streptavidin-coated Donor beads. A phospho-specific antibody recognizes the phosphorylated substrate and is in turn captured by Protein A-coated Acceptor beads. When the substrate is phosphorylated by ULK1, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Kinase inhibitors will prevent substrate phosphorylation, leading to a decrease in the AlphaScreen™ signal.

Experimental Protocol (384-well plate format):

Reagent Preparation:

-

Kinase Buffer (KB): 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, 0.1 mg/ml BSA.[3]

-

ULK1 Enzyme: Prepare a working solution of full-length human ULK1 in KB. The final concentration in the assay is 5 nM.[3]

-

Atg13 Substrate: Prepare a working solution of biotinylated full-length human Atg13 in KB. The final concentration in the assay is 50 nM.[3]

-

ATP Solution: Prepare a working solution of ATP in KB. The final concentration in the assay is 50 µM.[3]

-

Test Compounds: Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 0.5-1%).

-

Detection Buffer (DB): 1x AlphaLISA Immunoassay Buffer containing anti-phospho-Atg13 antibody and 20 mM EDTA.[3]

-

Bead Suspension: Prepare a mixture of streptavidin-coated Donor beads and anti-rabbit Acceptor beads in DB.

Assay Procedure:

-

Add 5 µL of Kinase Buffer containing 10 nM ULK1 (for a final concentration of 5 nM) to the wells of a 384-well plate.[3]

-

Add 100 nL of test compound or DMSO (for controls) to the appropriate wells.

-

Incubate the plate at room temperature for 15 minutes.[3]

-

Add 2.5 µL of Kinase Buffer containing 200 nM Atg13 and 2.5 µL of Kinase Buffer containing 200 µM ATP (final concentrations of 50 nM and 50 µM, respectively).[3]

-

Incubate the plate at room temperature for 30 minutes to allow the kinase reaction to proceed.[3]

-

Add 5 µL of Detection Buffer to stop the reaction.[3]

-

Incubate for 30 minutes at room temperature.[3]

-

Add 8 µL of the bead suspension (4 µL of anti-rabbit acceptor beads and 4 µL of streptavidin donor beads).[3]

-

Incubate the plate in the dark at room temperature for 3 hours.[3]

-

Read the plate on an AlphaScreen-capable plate reader at an emission wavelength of 520-620 nm.

Data Presentation:

The performance of the HTS assay should be validated by calculating the Z' factor and the signal-to-background (S/B) ratio. A Z' factor greater than 0.5 indicates a robust and reliable assay.

| Parameter | Value | Reference |

| Assay Format | Homogenous, non-radioactive | [3] |

| Technology | AlphaScreen™ | [3] |

| Plate Format | 384-well | [3] |

| Z' Factor | 0.83 ± 0.02 | [3] |

| Signal-to-Background (S/B) Ratio | 20 ± 1.2 | [3] |

The results of a pilot screen with a known non-selective kinase inhibitor, Staurosporine, can be used to further validate the assay.

| Compound | IC₅₀ (nM) | Assay Conditions |

| Staurosporine | ~50 | 0.5% - 2% DMSO |

Orthogonal and Secondary Assays

Hits identified from the primary HTS should be confirmed using orthogonal assays to eliminate false positives. An example of a suitable orthogonal assay is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

ADP-Glo™ Assay Protocol (Orthogonal Screen):

-

Perform the kinase reaction as described in steps 1-5 of the AlphaScreen™ protocol.

-

Add 10 µL of ADP-Glo™ Reagent to the 10 µL reaction volume and incubate for 40 minutes at room temperature.[3]

-

Add 20 µL of Kinase Detection Reagent and incubate for a further 45 minutes.[3]

-

Read the luminescence on a plate reader.[3]

Confirmed hits should then be further characterized in secondary assays, including:

-

IC₅₀ determination: A dose-response curve is generated to determine the potency of the inhibitor.

-

Selectivity profiling: The inhibitor is tested against a panel of other kinases to assess its specificity.

-

Cell-based assays: The activity of the inhibitor is evaluated in a cellular context to confirm its on-target effects and assess its cell permeability and potential cytotoxicity.

Conclusion

The application notes and protocols provided here offer a comprehensive guide for conducting a high-throughput screening campaign to identify novel inhibitors of the ULK1 kinase. The described AlphaScreen™ assay is a robust, sensitive, and scalable method suitable for large-scale screening. By following these protocols and incorporating appropriate validation and secondary assays, researchers can effectively identify and characterize promising lead compounds for further drug development.

References

- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for Measuring AGD-0182 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGD-0182 is a potent synthetic analogue of the natural antineoplastic agent Dolastatin 10. As a microtubule-disrupting agent, this compound exerts its cytotoxic effects by interfering with tubulin polymerization dynamics, a critical process for cell division, intracellular transport, and the maintenance of cell shape.[1][2][3] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and the subsequent induction of apoptosis. These application notes provide a comprehensive overview and detailed protocols for the characterization of this compound's activity, encompassing biochemical and cell-based assays.

Data Presentation

The following tables summarize key quantitative data that can be generated for this compound using the protocols described herein.

Table 1: In Vitro Biochemical Activity of this compound

| Assay | Parameter | Value | Conditions |

| Tubulin Polymerization Assay | IC₅₀ | User-defined | 3 mg/mL purified tubulin, 37°C, measured by absorbance at 340 nm or fluorescence (Ex: 360 nm, Em: 450 nm) |

Table 2: In Vitro Cellular Activity of this compound

| Assay | Cell Line | Parameter | Value | Conditions |

| Cytotoxicity (MTT Assay) | e.g., HeLa | IC₅₀ | User-defined | 72-hour incubation |

| Cell Cycle Analysis (Flow Cytometry) | e.g., HeLa | % G2/M Arrest | User-defined | 24-hour treatment with 10x IC₅₀ concentration |

Signaling Pathway

Microtubule-destabilizing agents like this compound interfere with the dynamic equilibrium of tubulin polymerization, leading to a cascade of cellular events culminating in apoptosis.

References

Application Notes: AGD-0182 Protocol for Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of a hypothetical primary antibody, AGD-0182, in Western Blot analysis. As the specific target and properties of this compound are not defined, this document outlines a comprehensive and robust general procedure that can be adapted for the detection of a specific protein of interest.

Introduction

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell or tissue lysate.[1][2][3] The method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[1][2][4] This protocol is designed to offer a standardized workflow for utilizing this compound as a primary antibody for the detection of its target protein.

Experimental Protocols

A successful Western Blot experiment is dependent on careful sample preparation, optimized antibody concentrations, and appropriate incubation times. The following protocol provides a step-by-step guide from sample preparation to signal detection.

I. Sample Preparation: Lysate Collection

The quality of the protein sample is critical for a successful Western Blot.[2] This initial step aims to extract proteins from cells or tissues while minimizing degradation.

Materials:

-

Phosphate-buffered saline (PBS)

-

RIPA buffer (Radioimmunoprecipitation assay buffer) or other suitable lysis buffer

-

Protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Place cell culture dishes on ice and wash the cells with ice-cold PBS.[5]

-

Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the adherent cells from the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.[5]

-

Agitate the suspension for 30 minutes at 4°C to ensure complete lysis.[5]

-

Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.[5]

-

Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-cooled tube.[5]

-

Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.

-

For loading, mix the desired amount of protein (typically 20-50 µg) with an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6]

II. SDS-PAGE: Protein Separation

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate the proteins in the lysate based on their molecular weight.[4]

Materials:

-

Polyacrylamide gels (pre-cast or hand-cast)

-

SDS-PAGE running buffer

-

Molecular weight marker

-

Electrophoresis apparatus

Procedure:

-

Assemble the electrophoresis apparatus according to the manufacturer's instructions.

-

Load equal amounts of protein into the wells of the SDS-PAGE gel. Include a molecular weight marker in one lane to determine the size of the separated proteins.

-

Fill the apparatus with running buffer.

-

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[5] The run time will vary depending on the gel percentage and voltage.

III. Protein Transfer

The separated proteins are transferred from the gel to a membrane (nitrocellulose or PVDF).[1][4]

Materials:

-

Nitrocellulose or PVDF membrane

-

Transfer buffer

-

Filter paper

-

Transfer apparatus (wet or semi-dry)

Procedure:

-

Equilibrate the gel, membrane, and filter paper in transfer buffer for 10-15 minutes.[5]

-

Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure no air bubbles are trapped between the layers.[5]

-

Place the sandwich into the transfer apparatus and fill with transfer buffer.

-

Perform the transfer. For a wet transfer, this is typically done overnight at a low constant current (e.g., 10 mA) in a cold room, or for 1-2 hours at a higher voltage (e.g., 100 V).[5]

IV. Immunoblotting and Detection

This stage involves probing the membrane with antibodies to detect the protein of interest.

Materials:

-

Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

-

Primary antibody: this compound

-

Secondary antibody (HRP-conjugated, specific to the host species of the primary antibody)

-

Tris-buffered saline with Tween 20 (TBST)

-